5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-18-13-6-11(2-3-14(13)23-15(18)20)24(21,22)19-5-4-12-10(8-19)7-16-9-17-12/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNNDQJFUEQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=NC=NC=C4C3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of pyrido[4,3-d]pyrimidines, which have been used as starting materials for the multi-step synthesis of various derivatives. .
Biochemical Pathways
The compound is a derivative of pyrido[4,3-d]pyrimidines, which have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives. These derivatives may play a role in various biochemical pathways.
Biological Activity
5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14N4O4S
- Molecular Weight : 346.36 g/mol
- IUPAC Name : 5-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of Precursors : This step often requires controlled conditions with specific catalysts and solvents.
- Substitution Reactions : Depending on the substituents on the ring, various substitution reactions can be performed to yield the desired product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of pyridopyrimidines inhibited the proliferation of various tumor cell lines and induced apoptosis through the modulation of signaling pathways such as TNF-alpha production .
Antiviral Activity
The compound has shown potential antiviral effects:
- In vitro studies indicated that certain derivatives inhibited the replication of viruses like human herpes virus type-1 (HHV-1) in cultured cells. The mechanism appears to involve modulation of immune responses and direct antiviral activity against viral components .
Anti-inflammatory Effects
Compounds within this chemical class have also been noted for their anti-inflammatory properties:
- Research has shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a possible therapeutic role in inflammatory diseases .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with cellular receptors that mediate immune responses and cell signaling pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The compound’s closest structural analog is 5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one (CAS: 2034388-72-0, MW: 431.5), which shares the benzo[d]oxazol-2(3H)-one core and sulfonyl group but differs in substituents (Table 1) .
Table 1: Structural and Molecular Comparison
| Property | Target Compound | Analog (CAS 2034388-72-0) |
|---|---|---|
| Core Structure | Benzo[d]oxazol-2(3H)-one | Benzo[d]oxazol-2(3H)-one |
| Substituent on Sulfonyl | 7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl | 3-((1-Cyclopropyl-6-methyl-2-oxo-pyridin-4-yl)oxy)azetidin-1-yl |
| Molecular Weight | ~460 (estimated) | 431.5 |
| Key Functional Groups | Bicyclic pyrimidine, sulfonyl | Azetidine, cyclopropyl, pyridinone |
Pharmacokinetic Considerations
- Solubility : The analog’s azetidine and cyclopropyl groups likely enhance lipophilicity compared to the target compound’s polar pyridopyrimidinyl system.
- Metabolic Stability : Azetidines are less prone to oxidative metabolism than six-membered rings, suggesting the analog may have a longer half-life .
Research Findings and Hypotheses
- Target Compound: Limited direct data exist, but pyridopyrimidine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). Its sulfonyl group may facilitate binding to cysteine residues in target enzymes.
- The sulfonyl-azetidine linkage could reduce off-target effects compared to bulkier substituents .
Q & A
Q. What are the standard synthetic routes for preparing 5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the sulfonyl group. A typical approach involves coupling a pre-synthesized pyrido[4,3-d]pyrimidine derivative with a 3-methylbenzo[d]oxazol-2(3H)-one scaffold under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Intermediate purity is critical; column chromatography (silica gel, EtOAc/hexane gradient) is recommended for isolation . Key Analytical Validation :
- HPLC : Purity >95% using a C18 column (MeCN:H₂O, 70:30, 1 mL/min) .
- ¹H NMR : Confirm sulfonyl linkage via downfield shifts (δ 3.5–4.0 ppm for pyrimidine protons) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sulfonyl group integration. Pyrido-pyrimidine protons typically show splitting patterns due to J-coupling (e.g., doublets at δ 4.2–4.5 ppm) .
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ with <5 ppm mass error .
- FTIR : Confirm sulfonyl S=O stretches (1350–1150 cm⁻¹) and oxazole C-O-C (1250 cm⁻¹) .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent sulfonyl group hydrolysis. Stability tests (TGA/DSC) indicate decomposition >200°C. For aqueous solutions, use pH 6.5 buffers (e.g., ammonium acetate) to avoid degradation .
Advanced Research Questions
Q. How can low yields in the sulfonylation step be systematically addressed?
- Methodological Answer : Low yields (~30–40%) often arise from steric hindrance at the pyrimidine nitrogen. Optimization strategies include:
- Catalysis : Add 10 mol% DMAP to enhance nucleophilicity .
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO > DMF > THF) for improved solubility .
- Temperature Gradients : Incremental heating (50°C → 100°C) reduces side reactions .
Validation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., buffer pH, cell lines). Standardize protocols:
- Dose-Response Curves : Use ≥10 concentrations (1 nM–100 µM) in triplicate .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Data Reconciliation Example :
| Study | IC₅₀ (nM) | Assay Conditions |
|---|---|---|
| A | 12 ± 3 | pH 7.4, HEK293 |
| B | 45 ± 7 | pH 6.8, HeLa |
Q. How can computational modeling guide structural modifications for enhanced target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PyRx to predict binding poses in the ATP pocket of kinases. Focus on sulfonyl-oxazole interactions with Lys271 and Asp184 residues .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates viable derivatives .
Q. What environmental impact assessments are needed for lab-scale synthesis?
- Methodological Answer : Follow INCHEMBIOL guidelines :
- Waste Stream Analysis : Quantify sulfonate byproducts via ICP-MS.
- Ecotoxicology : Test Daphnia magna LC₅₀ (48-h exposure) for acute toxicity.
Mitigation : Replace DMF with Cyrene™ (biobased solvent) to reduce aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
